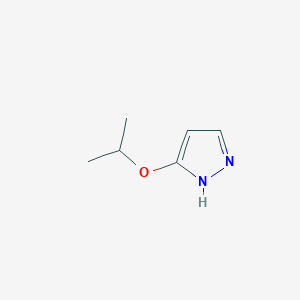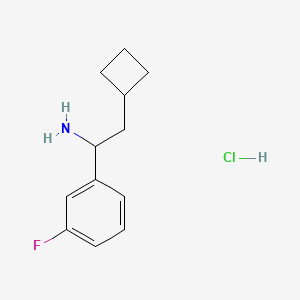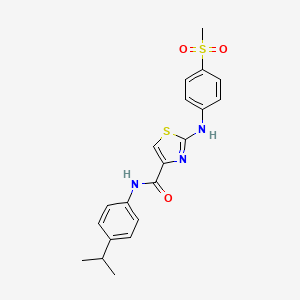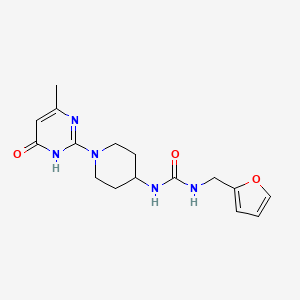
5-propan-2-yloxy-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of chalcone derivatives with hydrazine hydrate in various solvents. For instance, 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds were synthesized using this method and characterized using spectroscopic techniques like FT-IR, 1H, and 13C NMR (Sid et al., 2013). Another approach for synthesizing pyrazole derivatives under mild conditions involves the condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole, showcasing the diversity in synthetic routes for pyrazole derivatives (Quiroga et al., 2015).
Molecular Structure Analysis
The molecular structure and stability of pyrazole derivatives are often analyzed through various spectroscopic and computational methods. FT-IR and FT-Raman investigations, along with quantum chemical analysis, provide insights into the vibrational wavenumbers, geometrical parameters, and electronic properties of these compounds. Studies on 5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one have contributed to understanding the charge transfer, hyperpolarizability, and reactivity descriptors within the molecule, which are crucial for assessing its chemical properties and potential applications (Venil et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole derivatives are influenced by their molecular structure. The electronic structure, as revealed through HOMO-LUMO analysis, and the nature of substituents on the pyrazole ring play significant roles in determining the compounds' reactivity towards various chemical reactions. Molecular docking studies have also been employed to predict the interaction of these molecules with biological targets, providing valuable insights into their potential pharmaceutical applications (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are essential for their practical applications. The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals have provided insights into their stability, decomposition, and dielectric properties. Such studies are crucial for the development of materials with specific physical characteristics for use in electronic applications (Vyas et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Synthesis
Research has revealed the synthesis of novel chalcone derivatives, demonstrating potent antioxidant activities. For instance, certain derivatives have shown promising in vitro antioxidant activity, validated through molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlations with in vitro antioxidant results in silicon binding affinities (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Compounds derived from 5-propan-2-yloxy-1H-pyrazole have been synthesized and shown to possess antimicrobial properties. For example, N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating significant activity (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Material Science and Chemical Synthesis
In material science, this compound derivatives have been utilized for the synthesis and characterization of single crystals, contributing to the pharmaceutical and agrochemical industries. These compounds have shown wide applications due to their structural stability and electrical properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
Enzyme Inhibition for Neurodegenerative Disorders
Further research has explored the potential of these compounds in neurodegenerative disorder treatments. Spiro- and pyrazolo[1,5-c]quinazolines, for instance, have been evaluated as cholinesterase inhibitors, indicating moderate inhibitory activity which is essential for the therapeutic management of diseases like Alzheimer's (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).
Corrosion Inhibition
In the field of chemical engineering, derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies have provided insights into the compounds' adsorption behaviors and protective mechanisms against corrosion, demonstrating their utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Molecular Docking and Computational Studies
Computational studies have also played a significant role in understanding the properties of these compounds. Molecular docking and quantum chemical analysis have been employed to explore the interactions and potential of this compound derivatives in binding to biological targets, offering a computational perspective on their functionality (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Wirkmechanismus
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
The mechanism of action, targets, and biochemical pathways affected by a specific pyrazole derivative would depend on its exact chemical structure and any functional groups present. Similarly, its pharmacokinetics and the molecular and cellular effects of its action would also be determined by its specific structure and properties .
Environmental factors that could influence the action, efficacy, and stability of a pyrazole derivative include temperature, pH, and the presence of other chemicals or compounds. These factors could affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Eigenschaften
IUPAC Name |
5-propan-2-yloxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJDJIICMGNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1897388-33-8 |
Source


|
| Record name | 3-(propan-2-yloxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)


![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)


![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
